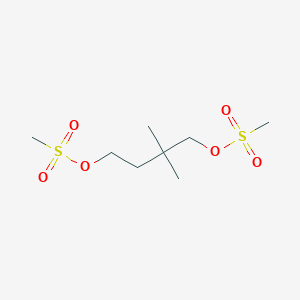![molecular formula C7H14ClNO B13577808 rac-(3aR,7aS)-octahydrofuro[2,3-c]pyridinehydrochloride,cis](/img/structure/B13577808.png)
rac-(3aR,7aS)-octahydrofuro[2,3-c]pyridinehydrochloride,cis
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
rac-(3aR,7aS)-octahydrofuro[2,3-c]pyridinehydrochloride,cis: is a chemical compound with a complex structure that includes a fused bicyclic system
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of rac-(3aR,7aS)-octahydrofuro[2,3-c]pyridinehydrochloride,cis typically involves multi-step organic synthesisThe final step involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can improve yield and reduce production costs. The purification process often includes recrystallization and chromatography techniques to ensure high purity .
Analyse Des Réactions Chimiques
Types of Reactions: rac-(3aR,7aS)-octahydrofuro[2,3-c]pyridinehydrochloride,cis can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) with a palladium catalyst.
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes .
Applications De Recherche Scientifique
Chemistry: In chemistry, rac-(3aR,7aS)-octahydrofuro[2,3-c]pyridinehydrochloride,cis is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis .
Biology: In biology, this compound is studied for its potential biological activity. It may interact with various biological targets, making it a candidate for drug discovery and development .
Medicine: In medicine, this compound is investigated for its potential therapeutic effects. It may have applications in treating certain diseases or conditions, although more research is needed to confirm its efficacy and safety .
Industry: In industry, this compound is used in the development of new materials and chemicals. Its unique properties make it suitable for various industrial applications, including the production of polymers and specialty chemicals .
Mécanisme D'action
The mechanism of action of rac-(3aR,7aS)-octahydrofuro[2,3-c]pyridinehydrochloride,cis involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
- rac-(3aR,7aS)-octahydro-1H-pyrrolo[2,3-c]pyridin-2-one hydrochloride
- rac-(3aR,7aS)-octahydropyrano[3,4-c]pyrrole hydrochloride
- rac-methyl (3aR,7aR)-octahydropyrano[3,4-c]pyrrole-7a-carboxylate
Uniqueness: rac-(3aR,7aS)-octahydrofuro[2,3-c]pyridinehydrochloride,cis is unique due to its specific fused bicyclic structure and the presence of the furo moiety. This structural feature distinguishes it from other similar compounds and contributes to its unique chemical and biological properties .
Propriétés
Formule moléculaire |
C7H14ClNO |
|---|---|
Poids moléculaire |
163.64 g/mol |
Nom IUPAC |
(3aS,7aR)-2,3,3a,4,5,6,7,7a-octahydrofuro[2,3-c]pyridine;hydrochloride |
InChI |
InChI=1S/C7H13NO.ClH/c1-3-8-5-7-6(1)2-4-9-7;/h6-8H,1-5H2;1H/t6-,7-;/m0./s1 |
Clé InChI |
WYIJMGLNWXEHHN-LEUCUCNGSA-N |
SMILES isomérique |
C1CNC[C@H]2[C@@H]1CCO2.Cl |
SMILES canonique |
C1CNCC2C1CCO2.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


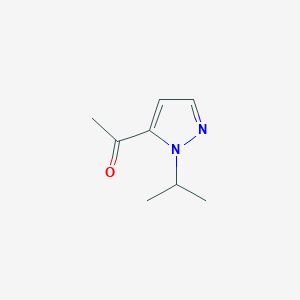

![4-(3-aminopropoxy)-N-[2-(2,6-dioxo-3-piperidyl)-1,3-dioxo-isoindolin-4-yl]butanamide](/img/structure/B13577740.png)

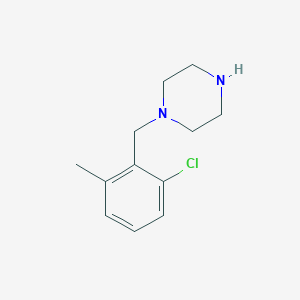
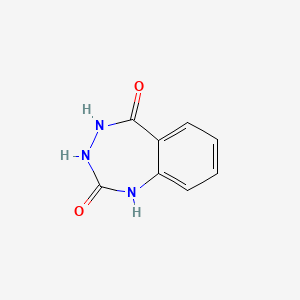
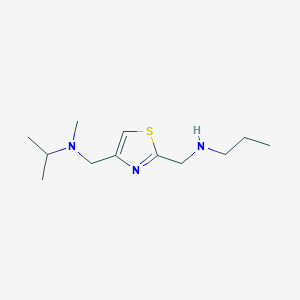
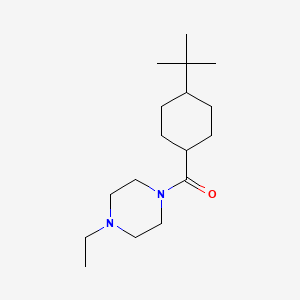

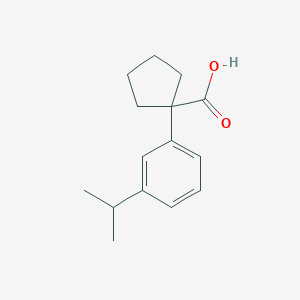

![1-{1-[(Tert-butoxy)carbonyl]azetidin-3-yl}-6-oxo-1,6-dihydropyridine-3-carboxylic acid](/img/structure/B13577787.png)

